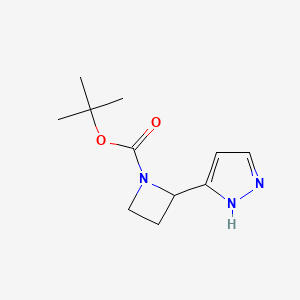

tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate

Description

tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted at the 2-position with a 1H-pyrazol-3-yl group. The tert-butyl carbamate group at the 1-position acts as a protective moiety, commonly employed in medicinal chemistry to enhance solubility and stability during synthesis .

The compound’s structural simplicity and modularity make it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in targeting enzymes or receptors requiring rigid, small-ring scaffolds.

Properties

IUPAC Name |

tert-butyl 2-(1H-pyrazol-5-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-5-9(14)8-4-6-12-13-8/h4,6,9H,5,7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOQETCWEQMXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation via Hydrogenation and Boc Protection

The azetidine ring serves as the core structure of the target compound. A widely adopted method involves the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) as a key intermediate. As reported in a green synthesis protocol, 1-benzylazetidin-3-ol (V-3) undergoes hydrogenolysis using 5% Pd/C under H₂ at room temperature for 20 hours, yielding V-4 with 91% efficiency after crystallization in n-heptane . Subsequent oxidation of V-4 to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) is critical for introducing reactivity at the 3-position. Traditional methods employ TEMPO/NaClO systems, but recent advancements utilize microchannel reactors with TEMPO-H₂O₂, achieving 92.1% yield and 99.07% HPLC purity by minimizing byproducts .

Table 1: Comparison of Azetidine Oxidation Methods

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional TEMPO/NaClO | TEMPO, NaClO | 85 | 95 |

| Microchannel TEMPO-H₂O₂ | TEMPO, H₂O₂ | 92.1 | 99.07 |

| Composite Catalyst-O₂ | NHPI, Co(OAc)₂ | 89 | 98.5 |

Catalytic Hydrogenolysis for Deprotection and Functionalization

Final deprotection steps often involve hydrogenolysis or acid-mediated Boc removal. Patent WO2000063168A1 describes the hydrogenolytic cleavage of benzyl groups from intermediates like 4-(1-benzylazetidin-3-yl)morpholine using Pd(OH)₂/C under 40–60 psi H₂ at 60°C, achieving full conversion after 110 hours . Similarly, hydrochloric acid (3 M in CH₃CN) efficiently removes Boc groups from tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6), followed by sulfonylation with ethanesulfonyl chloride to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7) .

Microchannel Reactor Technology for Process Intensification

Recent innovations leverage microchannel reactors to enhance reaction efficiency and scalability. For example, the oxidation of V-4 to V-5 using a TEMPO-H₂O₂ system in a microchannel reactor reduces residence time to 30 seconds, compared to 12 hours in batch processes . This method minimizes thermal degradation and improves mass transfer, critical for large-scale production. Similarly, composite catalyst systems (e.g., N-hydroxyphthalimide and cobalt acetate) paired with O₂ in microchannels achieve 89% yield of V-5, demonstrating the versatility of flow chemistry in azetidine functionalization .

Crystallization and Purification Strategies

Purification plays a pivotal role in isolating high-purity tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate. Crystallization from n-heptane at 0–5°C is effective for intermediates like V-4, yielding 91% pure product . For final compounds, silica gel chromatography with ethyl acetate/hexane gradients (50:50 to 70:30) resolves regioisomeric byproducts, as detailed in patent WO2000063168A1 .

Table 2: Optimal Solvent Systems for Crystallization

| Intermediate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| V-4 | n-heptane | 0–5 | 91 |

| V-5 | CH₂Cl₂/n-hexane | −5–0 | 92.1 |

| V-7 | CH₃CN | 5–15 | 88 |

Analytical Characterization and Quality Control

Structural confirmation relies on ¹H NMR and HPLC. For example, V-4 exhibits characteristic peaks at δ 1.40 (s, 1H, Boc CH₃), 3.76–3.78 (m, 2H, azetidine CH₂), and 4.51–4.55 (m, 1H, OH) . Purity assessments via HPLC with C18 columns and acetonitrile/water gradients ensure compliance with pharmaceutical standards, as emphasized in the synthesis of V-5 (99.07% purity) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug discovery. Its structure allows for the exploration of new therapeutic agents aimed at treating diseases such as cancer and autoimmune disorders. Research indicates that derivatives of azetidine, including this compound, can act as JAK inhibitors , which are crucial in treating JAK-associated diseases like rheumatoid arthritis and certain cancers .

Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity and influencing cellular pathways relevant to disease processes. For example, it can bind to protein kinases, which play a significant role in cell signaling related to growth and differentiation .

Agrochemicals

In the agricultural sector, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is utilized in the development of agrochemicals . Its stability and reactivity make it suitable for formulating pesticides and herbicides, contributing to enhanced crop protection strategies. The compound's ability to act as a building block for more complex agrochemical structures is particularly valuable.

Materials Science

This compound is also explored as an intermediate in synthesizing novel materials. Its unique properties enable the development of new catalysts and polymers, which are essential in various industrial applications. The synthesis of heterocyclic compounds using tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate shows promise in creating advanced materials with specific functionalities .

Summary of Key Findings

| Application Area | Description | Key Insights |

|---|---|---|

| Medicinal Chemistry | Potential pharmacophore for drug discovery | Investigated as JAK inhibitors for cancer and autoimmune disease treatment |

| Agrochemicals | Used in developing pesticides and herbicides | Stability and reactivity beneficial for crop protection |

| Materials Science | Intermediate for novel materials and catalysts | Valuable for synthesizing complex heterocycles and polymers |

Case Study 1: JAK Inhibition

A study highlighted the effectiveness of azetidine derivatives, including tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, in inhibiting JAK pathways. This research demonstrated its potential utility in treating inflammatory diseases by modulating immune responses through targeted inhibition of kinase activity .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of agrochemical formulations utilizing this compound has shown promising results in enhancing pest resistance while minimizing environmental impact. The compound's incorporation into formulations has led to improved efficacy against target pests compared to traditional chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Observations:

- Functional Groups: The phenyl group in the compound enhances lipophilicity, likely improving blood-brain barrier penetration for CNS-targeted PET tracers . The cyanomethyl and pyrrolopyrimidine groups in ’s derivative introduce electron-withdrawing effects and planar aromaticity, critical for JAK kinase inhibition . The amino group in ’s compound increases polarity, favoring aqueous solubility and hydrogen-bonding interactions in molecular recognition .

Biological Activity

tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a novel organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. As a member of the azetidine family, this compound features a unique structural configuration that may influence its interaction with biological systems. This article reviews the biological activity of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- tert-butyl Ester Group : Provides stability and influences solubility.

The biological activity of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. The precise mechanism remains under investigation, but preliminary studies suggest it may act as a pharmacophore in drug discovery, particularly for targeting cancer and inflammatory pathways .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies have shown that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate can inhibit the proliferation of cancer cell lines. For instance, it has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. In particular, its analogs have shown enhanced potency compared to traditional chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related pyrazole derivatives suggest potential inhibition of kinases involved in tumor growth regulation .

- Inflammatory Response Modulation : There is evidence that compounds with similar structures can influence inflammatory responses by modulating cytokine production and signaling pathways, which may position tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A summary of notable research findings and case studies is presented in the table below:

Q & A

What are the common synthetic routes for tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, and what key reaction conditions should be considered?

The synthesis typically involves multi-step processes, including:

- Azetidine ring formation : Cyclization reactions using tert-butyl carbamate precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrazole coupling : Suzuki-Miyaura or nucleophilic aromatic substitution to introduce the pyrazole moiety, requiring palladium catalysts or copper-mediated conditions .

- Boc protection/deprotection : Critical for stabilizing intermediates; TFA or HCl in dioxane is often used for deprotection .

Key considerations : Azetidine’s ring strain necessitates mild conditions to prevent decomposition. Monitor reaction progress via TLC or HPLC to optimize yields (typically 50-70%) .

How can researchers confirm the structural integrity of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate using spectroscopic and crystallographic methods?

- NMR : ¹H/¹³C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and pyrazole signals (δ 6.5–7.5 ppm). COSY and HSQC aid in assigning spin systems .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., azetidine’s ~90° ring strain) .

- HRMS : Validate molecular formula (C₁₁H₁₇N₃O₂) with <2 ppm mass accuracy .

What strategies can optimize the yield and purity of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate during multi-step synthesis?

- Temperature control : Low temperatures (0–20°C) during coupling steps minimize side reactions .

- Catalyst screening : Pd(OAc)₂/XPhos for efficient pyrazole coupling, with ligand optimization to reduce byproducts .

- Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) improves purity to >95% .

- In-line analytics : ReactIR or LC-MS for real-time monitoring of intermediates .

How should researchers address contradictory data in reaction outcomes under varying synthetic conditions?

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-oxidation products or ring-opened derivatives) .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, base strength) to identify critical factors .

- Cross-validate protocols : Compare results with literature methods for analogous azetidine derivatives .

What computational approaches predict reaction pathways for tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate synthesis?

- DFT calculations : Model transition states for azetidine ring closure (activation energy ~25 kcal/mol) .

- Machine learning : Train models on reaction databases to predict optimal catalysts/solvents .

- Molecular dynamics : Simulate steric effects during pyrazole coupling to guide experimental design .

What safety protocols are essential when handling tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate?

- PPE : Gloves, goggles, and lab coats mandatory due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can the reactivity of the azetidine ring be studied under different catalytic conditions?

- Catalyst screening : Test transition metals (Pd, Cu) for cross-coupling or photoredox catalysts for C-H functionalization .

- Kinetic studies : Monitor ring-opening reactions (e.g., hydrolysis) via ¹H NMR to assess stability .

- Substituent effects : Introduce electron-withdrawing groups to modulate ring strain and reactivity .

What storage conditions ensure the stability of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate?

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Desiccants : Use molecular sieves in sealed containers to avoid moisture-induced degradation .

- Stability assays : Periodic HPLC checks (every 6 months) to detect decomposition .

How can byproducts from the synthesis be systematically analyzed and quantified?

- HPLC-DAD/ELSD : Resolve impurities using C18 columns (ACN/H₂O mobile phase) .

- Isolation via prep-HPLC : Collect fractions for NMR/HRMS characterization .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

How can SAR studies leverage tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate as a drug scaffold?

- Functionalization : Introduce substituents at pyrazole C4/C5 or azetidine N to modulate bioactivity .

- Docking studies : Target enzymes (e.g., kinases) using the azetidine’s constrained geometry for selective binding .

- In vitro assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.